

Benalaxyl-M: A Toxicological Profile for Non-Target Organisms

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Benalaxyl-M**, the more biologically active R-enantiomer of the fungicide benalaxyl, is widely used in agriculture to control oomycete pathogens.[1][2] Its systemic nature and efficacy make it a valuable tool for crop protection.[1][3] However, its introduction into the environment necessitates a thorough understanding of its potential toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the current toxicological data for **Benalaxyl-M**, focusing on its impact on a range of non-target species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

## **Ecotoxicological Profile: A Quantitative Overview**

The ecotoxicological impact of **Benalaxyl-M** has been evaluated across various non-target organisms, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The following tables summarize the key quantitative toxicity endpoints.

## **Avian Toxicology**

**Benalaxyl-M** exhibits moderate toxicity to birds. Acute oral toxicity studies have established LD50 values, while dietary studies provide insights into the effects of longer-term exposure.



Species	Test Type	Endpoint	Value (mg/kg bw)	Reference
Not Specified	Acute Oral	LD50	> 2000	[4]
Not Specified	Dietary	LC50	> 5000 ppm	[4]

## **Aquatic Toxicology**

The fungicide is classified as toxic to aquatic life with long-lasting effects.[5] Acute and chronic toxicity data are available for fish, aquatic invertebrates, and algae.

#### Fish:

Species	Test Type	Endpoint	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96-hour Acute	LC50	2.7	[1]
Cyprinus carpio (Common Carp)	96-hour Acute	LC50	5.6	[1]
Not Specified	Chronic	NOEC	0.25	[1]

#### Aquatic Invertebrates:

Species	Test Type	Endpoint	Value (mg/L)	Reference
Daphnia magna	48-hour Acute Immobilisation	EC50	7.8	[1]
Daphnia magna	21-day Chronic Reproduction	NOEC	0.32	[1]

#### Algae:



Species	Test Type	Endpoint	Value (mg/L)	Reference
Pseudokirchnerie Ila subcapitata	72-hour Growth Inhibition	ErC50	1.1	[1]

## **Terrestrial Invertebrate Toxicology**

Honeybees:

**Benalaxyl-M** is considered to have low toxicity to honeybees through both acute oral and contact exposure.

Test Type	Endpoint	Value (μ g/bee )	Reference
Acute Oral (48h)	LD50	> 100	[1]
Acute Contact (48h)	LD50	> 100	[1]

#### Earthworms:

Studies on the earthworm Eisenia fetida indicate enantioselective toxicity, with the R-(-)-form (**Benalaxyl-M**) being more toxic than the S-(+)-form.[6]

Species	Test Type	Endpoint	Value	Reference
Eisenia fetida	48-hour Acute Contact	LC50 (R-(-)-form)	4.99 μg/cm²	[6]
Eisenia fetida	72-hour Acute Contact	LC50 (R-(-)-form)	1.23 μg/cm²	[6]
Eisenia fetida	14-day Acute Artificial Soil	LC50	> 1000 mg/kg soil	[1]
Eisenia fetida	56-day Chronic Reproduction	NOEC	1.8 mg/kg soil	[1]

## **Mammalian Toxicology**



The primary target organs for **Benalaxyl-M** in mammals are the liver and thyroid.[7] Studies in rodents have shown effects such as increased liver weights and hepatocellular hypertrophy.[7] **Benalaxyl-M** has been classified as "Likely to be Carcinogenic to Humans" by the US EPA based on liver and thyroid tumors observed in rats and mice.[7]

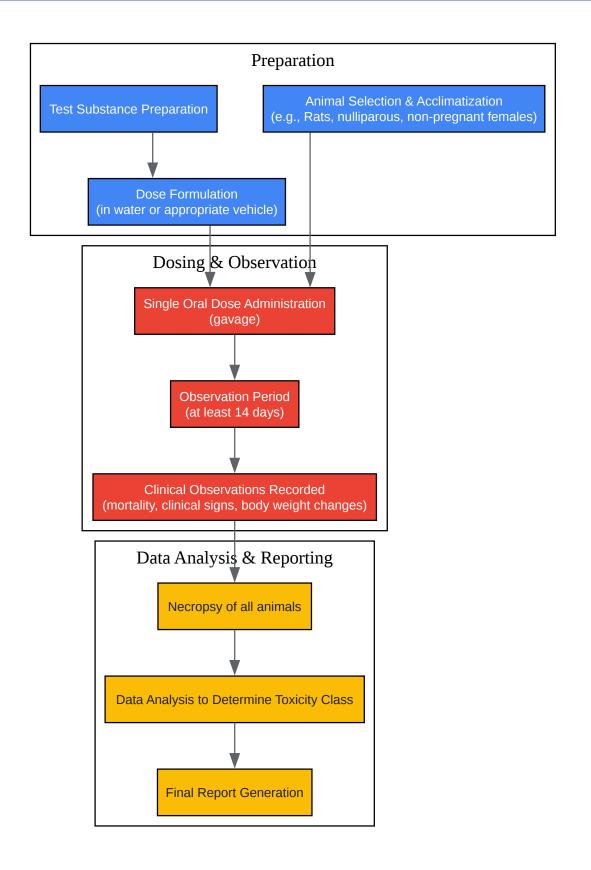
Species	Test Type	Endpoint	Value	Reference
Rat	90-Day Oral	NOAEL	15.7 mg/kg bw/day (males), 20 mg/kg bw/day (females)	[7]
Mouse	90-Day Oral	NOAEL	296.6 mg/kg/day (males), 348.1 mg/kg/day (females)	[7]
Dog	1-Year Oral	NOAEL	6.5 mg/kg bw/day	[8]
Rat	Two-Generation Reproduction	Parental NOAEL	71 mg/kg bw/day (males), 78 mg/kg bw/day (females)	[7]
Rat	Two-Generation Reproduction	Offspring NOAEL	71 mg/kg bw/day (males), 78 mg/kg bw/day (females)	[7]

## **Experimental Protocols**

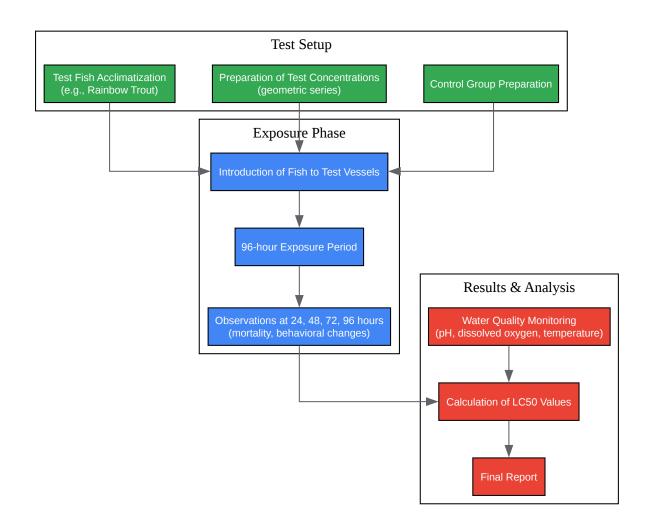
The toxicological data presented above are derived from standardized tests, primarily following the OECD Guidelines for the Testing of Chemicals. These protocols ensure the reliability and comparability of results.

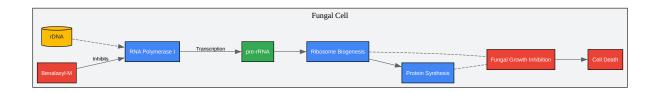
# Workflow for Acute Oral Toxicity Testing (based on OECD Guideline 423)













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